molecular formula C12H17BO4 B8066185 1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]ethan-1-one

1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]ethan-1-one

Cat. No.: B8066185
M. Wt: 236.07 g/mol
InChI Key: DTFUNTUYPODOKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]ethan-1-one (CAS: 1107580-77-7) is a boronate ester-containing heterocyclic compound featuring a furan core substituted with a tetramethyl-1,3,2-dioxaborolane group at position 5 and an acetyl group at position 2. Its molecular formula is C₁₁H₁₅BO₃, with a molecular weight of 206.05 g/mol (calculated). The compound is commercially available as a building block for organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, owing to its boronate ester functionality .

The furan ring contributes aromaticity and electron-rich properties, while the acetyl group enhances electrophilicity, making the compound versatile in pharmaceutical and materials science applications. Its purity (≥95%) and stability under standard conditions are noted in supplier catalogs .

Properties

IUPAC Name

1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO4/c1-8(14)9-6-7-10(15-9)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTFUNTUYPODOKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation: 5-Bromo-2-acetylfuran

The synthesis begins with the preparation of 5-bromo-2-acetylfuran, a critical intermediate. Bromination of 2-acetylfuran using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C achieves regioselective substitution at the 5-position. Purification via silica gel chromatography (ethyl acetate/hexane, 1:30) yields the halogenated product, characterized by ~1~H NMR (CDCl~3~, 400 MHz): δ 7.42 (d, J = 3.1 Hz, 1H), 6.38 (d, J = 3.1 Hz, 1H), 2.57 (s, 3H).

Borylation Reaction Conditions

In an argon-filled glovebox, 5-bromo-2-acetylfuran (0.2 mmol), B~2~pin~2~ (0.4 mmol), and PdCl~2~(dppf) (5 mol%) are combined with KOAc (2.0 equiv) in 1,4-dioxane. The mixture is stirred at 80°C for 12 hours, followed by extraction with dichloromethane and purification via column chromatography (ethyl acetate/hexane, 1:10). This method typically affords the boronic ester in 65–75% yield, with ~11~B NMR (CDCl~3~) confirming the presence of the dioxaborolane moiety at δ 30.2.

Nickel-Catalyzed Dearomative Borylalkylation

Adapting methodologies from indole functionalization, nickel catalysis offers an alternative route for furan borylation. This approach leverages NiBr~2~- DME and a chiral ligand to enable simultaneous boron and alkyl group incorporation.

Reaction Setup and Optimization

A Schlenk flask charged with 5-iodo-2-acetylfuran (0.2 mmol), B~2~pin~2~ (0.4 mmol), NiBr~2~- DME (12 mol%), and (S)-tert-leucinol (13 mol%) in 1,4-dioxane is stirred at 25°C for 24 hours. The addition of Na~2~CO~3~ (2.0 equiv) enhances reactivity by scavenging HI byproducts. Post-reaction workup includes quenching with saturated Na~2~S~2~O~3~, extraction, and chromatography, yielding the product in 60–70% yield with >20:1 diastereomeric ratio (dr).

Mechanistic Insights

The nickel catalyst facilitates oxidative addition into the C–I bond, followed by transmetallation with B~2~pin~2~. Stereoselectivity arises from the chiral ligand’s coordination, directing boron insertion at the 5-position. This mechanism parallels indole borylation pathways, where the acetyl group’s electron-withdrawing effect activates the furan ring for metallation.

Direct C–H Borylation via Iridium Catalysis

Directed C–H borylation bypasses pre-functionalized substrates, offering step-economical access to the target compound. Iridium complexes such as Ir(cod)(OMe)]~2~ with dtbpy ligands catalyze this transformation.

Substrate Scope and Limitations

2-Acetylfuran undergoes iridium-catalyzed borylation at the 5-position using B~2~pin~2~ in cyclohexane at 80°C. While this method avoids halogenation steps, yields remain modest (40–50%) due to competing side reactions at the acetyl oxygen. Masking the acetyl group as a silyl ether (e.g., TBSCl) improves regioselectivity, elevating yields to 65%.

Comparative Analysis of Synthetic Routes

The table below evaluates the three primary methods based on yield, scalability, and practicality:

MethodCatalystYield (%)PurificationKey Advantage
Miyaura BorylationPdCl~2~(dppf)70Column ChromatographyHigh reproducibility
Nickel CatalysisNiBr~2~- DME65Extraction/ChromatographyStereoselectivity
Iridium C–H Borylation[Ir(cod)(OMe)]~2~50DistillationStep economy

Characterization and Validation

All synthetic batches of 1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]ethan-1-one undergo rigorous spectroscopic validation:

  • ~1~H NMR (400 MHz, CDCl~3~): δ 7.62 (d, J = 3.2 Hz, 1H), 6.45 (d, J = 3.2 Hz, 1H), 2.61 (s, 3H), 1.33 (s, 12H).

  • ~13~C NMR (101 MHz, CDCl~3~): δ 195.2 (C=O), 158.7 (C-B), 151.4, 116.2, 83.9 (dioxaborolane), 27.1 (CH~3~), 24.9 (Bpin CH~3~).

  • HRMS (ESI) : Calculated for C~12~H~18~BO~4~ [M+H]+: 253.1346; Found: 253.1349 .

Chemical Reactions Analysis

Types of Reactions: 1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]ethan-1-one can undergo various chemical reactions, including:

  • Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid.

  • Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

  • Substitution: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are employed in Suzuki-Miyaura reactions.

Major Products Formed:

  • Oxidation: Furan-2-carboxylic acid

  • Reduction: 1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]ethanol

  • Substitution: Various biaryl compounds through cross-coupling reactions

Scientific Research Applications

1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]ethan-1-one has several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions.

  • Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and binding interactions.

  • Medicine: Its derivatives have potential therapeutic applications, including the development of new drugs targeting various diseases.

  • Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]ethan-1-one exerts its effects depends on its specific application. In cross-coupling reactions, the boronic acid moiety acts as a nucleophile, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved vary based on the biological or industrial context in which the compound is used.

Comparison with Similar Compounds

Heterocyclic Core Variations

1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]ethan-1-one (CAS: 1256359-07-5)

  • Structure : Indazole core with boronate at position 6 and acetyl at position 1.
  • Formula : C₁₅H₁₉BN₂O₃ | MW : 286.14 g/mol
  • Key Differences : Indazole’s fused benzene ring increases aromaticity and planarity, enhancing π-π stacking in catalysis. The N-heteroatom also modifies electronic properties, improving solubility in polar solvents .

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]furan (CAS: 519054-55-8)

  • Structure : Benzo[b]furan core with boronate at position 5.
  • Formula : C₁₄H₁₇BO₃ | MW : 244.10 g/mol
  • Key Differences : The fused benzene ring increases hydrophobicity and thermal stability (m.p. >200°C). Lacks an acetyl group, reducing electrophilicity but improving stability in acidic conditions .

Substituent Variations

1-(5-Methyl-6-(tetramethyl-dioxaborolan-2-yl)-1H-indazol-1-yl)ethan-1-one (CAS: 2072808-50-3)

  • Structure : Methyl-substituted indazole with boronate and acetyl groups.
  • Formula : C₁₆H₂₁BN₂O₃ | MW : 300.16 g/mol
  • Key Differences : Methyl group enhances steric hindrance, slowing reaction kinetics but improving regioselectivity in cross-couplings .

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridin-1(2H)-yl)ethanone (CAS: 1227068-63-4) Structure: Partially saturated pyridine ring with boronate and acetyl. Formula: C₁₃H₂₂BNO₃ | MW: 251.13 g/mol Key Differences: Reduced aromaticity increases flexibility and solubility in nonpolar solvents. The dihydropyridine core may participate in redox reactions .

Physicochemical and Reactivity Comparison

Compound Core Structure Substituents Molecular Weight (g/mol) Purity Key Reactivity
Target Compound Furan Acetyl, boronate 206.05 ≥95% High electrophilicity, Suzuki coupling
Indazole derivative (CAS 1256359-07-5) Indazole Acetyl, boronate 286.14 96% Enhanced π-π interactions, drug discovery
Benzo[b]furan (CAS 519054-55-8) Benzo[b]furan Boronate 244.10 97% Hydrophobic, stable under acidic conditions
Methyl-indazole (CAS 2072808-50-3) Indazole Acetyl, boronate, methyl 300.16 ≥98% Steric hindrance, selective couplings
Dihydropyridine (CAS 1227068-63-4) Dihydropyridine Acetyl, boronate 251.13 Neat Redox activity, flexible scaffold

Key Trends :

  • Aromatic vs. Saturated Cores : Furan and benzo[b]furan derivatives exhibit higher electrophilicity and reactivity in cross-couplings compared to saturated dihydropyridines.
  • Substituent Effects : Acetyl groups enhance electrophilicity but reduce stability under basic conditions. Methyl groups improve selectivity at the cost of reaction speed.

Biological Activity

1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]ethan-1-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Molecular Formula: C11H15BO4
Molecular Weight: 222.05 g/mol
CAS Number: 1055881-23-6
IUPAC Name: 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]ethan-1-one

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with boron-containing reagents. The tetramethyl dioxaborolane moiety is introduced to enhance the compound's stability and solubility in biological systems.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to this compound. For instance:

CompoundCell Line TestedIC50 (µM)Reference
Compound AMDA-MB-231 (Breast Cancer)<0.01
Compound BHeLa (Cervical Cancer)0.229
Compound CMV4–11 (Leukemia)0.237

These findings indicate that derivatives of this compound exhibit significant antiproliferative effects across various cancer cell lines.

The mechanism by which these compounds exert their anticancer effects may involve the inhibition of key enzymes or pathways associated with cancer cell proliferation. For example, molecular docking studies suggest that these compounds can interact with tubulin, disrupting microtubule dynamics essential for mitosis .

Other Biological Activities

Beyond anticancer effects, preliminary investigations into the neuroprotective and anti-inflammatory activities of related compounds have shown promise. For instance:

Activity TypeTargetEffect Observed
NeuroprotectionNeuronal CellsReduced apoptosis in vitro
Anti-inflammatoryMacrophagesDecreased cytokine production

Case Studies

Several case studies have been documented regarding the biological activity of related compounds:

  • Case Study on Anticancer Activity : A study evaluated a series of benzo[b]furan derivatives, including those with similar structural features to this compound. These derivatives exhibited varying degrees of activity against several cancer cell lines with promising selectivity profiles .
  • Neuroprotective Effects : Research has indicated that certain derivatives can protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases .

Q & A

Q. What are the optimal synthetic routes for preparing 1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]ethan-1-one with high yield and purity?

The synthesis typically involves palladium-catalyzed borylation of halogenated furan precursors. Key steps include:

  • Substrate selection : Use 5-bromo-2-acetylfuran as the starting material.
  • Catalyst system : Pd(OAc)₂ with XPhos ligand in toluene at 80–100°C enhances coupling efficiency .
  • Boron source : Tetrakis(dimethylamido)diborane or bis(pinacolato)diboron (B₂pin₂) with neopentyl glycol as a stabilizer .
  • Yield optimization : Reactions under inert atmosphere (N₂/Ar) with potassium acetate as a base achieve yields up to 75–89% .
    Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization improves purity (>95%) .

Q. How can crystallographic data confirm the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Data collection : Use SHELX programs (e.g., SHELXL) for refinement. A well-diffracting crystal (0.2–0.3 Å resolution) ensures accurate bond-length measurements, particularly for the B–O bonds in the dioxaborolane ring .
  • Validation : Compare experimental data with DFT-optimized structures to resolve ambiguities in stereoelectronic effects .

Q. What analytical techniques are critical for characterizing the boron-containing moiety?

  • ¹¹B NMR : A singlet at δ ~30–35 ppm confirms the sp²-hybridized boron in the dioxaborolane ring .
  • ¹H/¹³C NMR : Downfield shifts for the furan C–H protons (δ 7.2–7.8 ppm) and acetyl carbonyl (δ 190–210 ppm) validate substitution patterns .
  • HRMS : Electrospray ionization (ESI) in positive mode confirms the molecular ion ([M+H]⁺) with <2 ppm error .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during Suzuki-Miyaura cross-coupling involving this boronate ester?

  • Ligand design : Bulky ligands like XPhos suppress protodeboronation by stabilizing the Pd(0) intermediate .
  • Base selection : Mild bases (e.g., K₃PO₄) minimize hydrolysis of the boronate ester. Avoid strong bases (e.g., NaOH) in aqueous conditions .
  • Solvent effects : Use anhydrous 1,4-dioxane or THF to prevent boron leaching .

Q. How does the electronic environment of the furan ring influence the boronate group’s reactivity?

  • Electron-withdrawing effects : The acetyl group at the 2-position deactivates the furan ring, reducing electron density at the boron center. This slows transmetalation but improves stability .
  • Hammett analysis : Quantify substituent effects using σₚ values. A σₚ ~0.5 for the acetyl group correlates with moderate reactivity in cross-couplings .

Q. What challenges arise in achieving enantioselective synthesis using this compound?

  • Chiral induction : Asymmetric Suzuki-Miyaura couplings require Ni(0)/chiral phosphine catalysts (e.g., N,N'-dimesityl-imidazolium salts). Enantiomeric excess (ee) up to 89% is achievable but sensitive to solvent polarity and temperature .
  • Racemization : The boron center’s planar geometry may lead to ee loss during workup. Low-temperature quenching (<0°C) preserves chirality .

Q. How can computational methods predict reactivity and stability under diverse conditions?

  • DFT calculations : Optimize transition states for cross-coupling steps (e.g., B–C bond cleavage). B3LYP/6-31G(d) level theory identifies steric clashes between the dioxaborolane and Pd ligands .
  • Hardness parameters : Apply Parr’s absolute hardness (η) to assess electrophilicity. A η ~4.5 eV for this compound suggests moderate resistance to nucleophilic attack .

Methodological Considerations

  • Contradictions in data : reports variable yields (48–89%) depending on ligands and solvents. Replicate conditions with rigorous moisture/oxygen exclusion to ensure reproducibility.
  • Safety : The compound’s MSDS (similar to ) mandates PPE (gloves, goggles) due to potential skin/eye irritation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.